(2,3-Dihydroxypropyl)triethylammonium chloride
CAS No.: 35648-99-8
Cat. No.: VC7969966
Molecular Formula: C9H22ClNO2
Molecular Weight: 211.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 35648-99-8 |
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Molecular Formula | C9H22ClNO2 |
Molecular Weight | 211.73 g/mol |
IUPAC Name | 2,3-dihydroxypropyl(triethyl)azanium;chloride |
Standard InChI | InChI=1S/C9H22NO2.ClH/c1-4-10(5-2,6-3)7-9(12)8-11;/h9,11-12H,4-8H2,1-3H3;1H/q+1;/p-1 |
Standard InChI Key | REUIEBMNINODQG-UHFFFAOYSA-M |
SMILES | CC[N+](CC)(CC)CC(CO)O.[Cl-] |
Canonical SMILES | CC[N+](CC)(CC)CC(CO)O.[Cl-] |
Introduction
Synthesis and Industrial Production
Reaction Pathways and Precursors
The synthesis of (2,3-dihydroxypropyl)triethylammonium chloride is inferred from patented methods for analogous compounds. A two-step process is hypothesized:
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Formation of (3-Chloro-2-hydroxypropyl)triethylammonium Chloride:
Epichlorohydrin (1-chloro-2,3-epoxypropane) reacts with triethylamine hydrochloride in an anhydrous organic solvent (e.g., chloroform) at 0–50°C . The reaction mechanism involves nucleophilic attack by triethylamine on the less hindered epoxide carbon, yielding the chloro-hydroxy intermediate:Patent data report yields of 80–97% for trimethyl analogs under these conditions .
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Hydrolysis to Dihydroxy Derivative:
The chloro group undergoes hydrolysis in aqueous or basic media, replacing chloride with a hydroxyl group:Controlled hydrolysis is critical to avoid side reactions, such as crosslinking or oxidation .
Industrial-Scale Considerations
Large-scale production would require optimizing solvent selection and reaction kinetics. Chloroform, used in trimethyl syntheses , may be substituted with polar aprotic solvents (e.g., acetonitrile) to accommodate triethylamine’s bulkier structure. Temperature control (20–40°C) and inert atmospheres are essential to minimize by-products like 1,3-bis(triethylammonium)-2-hydroxypropane dichloride .
Table 1: Comparative Synthesis Conditions for Quaternary Ammonium Salts
Physicochemical Properties
Solubility and Hygroscopicity
The compound’s dual hydroxyl groups confer high water solubility (>500 g/L at 25°C) and hygroscopicity. In nonpolar solvents (e.g., hexane), solubility is limited (<1 g/L), aligning with trends observed in hydroxyl-rich quaternary ammonium salts .
Thermal Stability
Differential scanning calorimetry (DSC) of analogs reveals decomposition onset temperatures near 180°C . The triethyl variant likely exhibits similar stability, with degradation pathways involving cleavage of the ammonium group or dehydration of hydroxyls.
Spectroscopic Characteristics
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¹H NMR (D₂O): δ 1.2 ppm (triplet, 9H, CH₂CH₃), 3.3–3.6 ppm (multiplet, 6H, N⁺CH₂), 3.8–4.1 ppm (m, 3H, CH₂OH and CHOH).
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IR: Broad peak ~3400 cm⁻¹ (O-H stretch), 1470 cm⁻¹ (C-N⁺ stretch).
Microorganism | Minimum Inhibitory Concentration (MIC)* |
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Staphylococcus aureus | 50–100 µg/mL |
Escherichia coli | 100–200 µg/mL |
Candida albicans | 200–400 µg/mL |
*Estimated based on trimethyl analog data . |
Biochemical Research
The compound’s hydroxyl groups enable hydrogen bonding with proteins, suggesting utility in:
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Enzyme Stabilization: Reducing aggregation in aqueous solutions.
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Cationization of Biomolecules: Modifying proteins or nucleic acids for electrophoresis or delivery systems .
Challenges and Future Directions
By-Product Management
Synthesis by-products like 1,3-dichloropropanol-2 necessitate rigorous purification (e.g., recrystallization from ethanol-water mixtures) . Chromatographic methods may be required for high-purity batches.
Toxicity Profiling
No acute toxicity data exist for the triethyl derivative. Regulatory approval would require testing per OECD guidelines, particularly for dermal and ocular irritation.
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